Ceftizoxime-d3
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Overview
Description
Ceftizoxime-d3 is a deuterated form of ceftizoxime, a third-generation cephalosporin antibiotic. It is used primarily in scientific research to study the pharmacokinetics and metabolism of ceftizoxime. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceftizoxime-d3 is synthesized through a multi-step process starting from cephalosporin derivatives. The key steps involve the introduction of deuterium atoms into the ceftizoxime molecule. This is typically achieved by using deuterated reagents and solvents during the synthesis. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as crystallization and chromatography to obtain high-purity this compound. The final product is then subjected to rigorous testing to ensure its isotopic purity and chemical stability.
Chemical Reactions Analysis
Types of Reactions
Ceftizoxime-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various this compound derivatives, such as sulfoxides, sulfones, and substituted cephalosporins. These derivatives are often used in further research to study the structure-activity relationship of ceftizoxime.
Scientific Research Applications
Ceftizoxime-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics of ceftizoxime.
Biology: Employed in metabolic studies to understand the biotransformation of ceftizoxime in biological systems.
Medicine: Helps in the development of new cephalosporin antibiotics by providing insights into the metabolism and excretion of ceftizoxime.
Industry: Used in quality control and validation of analytical methods for ceftizoxime and its derivatives.
Mechanism of Action
Ceftizoxime-d3, like ceftizoxime, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to trace and study the compound in various biological systems.
Comparison with Similar Compounds
Ceftizoxime-d3 is compared with other deuterated cephalosporins and non-deuterated ceftizoxime:
Ceftizoxime: The non-deuterated form, used widely in clinical settings for treating bacterial infections.
Cefotaxime-d3: Another deuterated cephalosporin used for similar research purposes.
Ceftriaxone-d3: A deuterated form of ceftriaxone, used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its specific deuterium labeling, which allows for precise tracking and analysis in mass spectrometry. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing detailed insights into the behavior of ceftizoxime in biological systems.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can better utilize this compound in various scientific fields, contributing to advancements in medicine and industry.
Properties
Molecular Formula |
C13H13N5O5S2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-/m1/s1/i1D3 |
InChI Key |
NNULBSISHYWZJU-SFIQILLKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.